2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Description

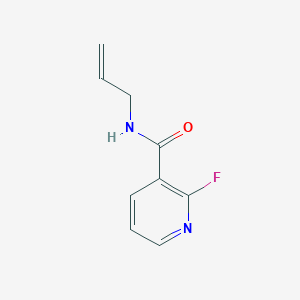

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative featuring a propenyl (allyl) group attached to the carboxamide nitrogen. Its structure combines a pyridine core substituted with fluorine at position 2 and a carboxamide group at position 3, modified with a prop-2-en-1-yl substituent. The fluorine atom and propenyl group likely influence its electronic properties, lipophilicity, and binding interactions, making it a candidate for further study.

Properties

IUPAC Name |

2-fluoro-N-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSBTPVNLQOXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation and Nucleophilic Acyl Substitution

A classical approach involves converting 2-fluoropyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with allylamine. This method is widely employed for carboxamide synthesis due to its simplicity and high reactivity.

Procedure :

-

Activation : 2-Fluoropyridine-3-carboxylic acid is refluxed with excess thionyl chloride under anhydrous conditions to form 2-fluoropyridine-3-carbonyl chloride.

-

Amidation : The acid chloride is treated with allylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–25°C, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Example Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield* |

|---|---|---|---|---|

| Activation | SOCl₂, catalytic DMF | 70°C | 2 h | >90% |

| Amidation | Allylamine, Et₃N, THF | 0°C → RT | 4 h | 75–85% |

*Yields estimated based on analogous reactions for pyridine-4-carboxamides.

Advantages :

-

Straightforward two-step process.

-

High functional group tolerance.

Challenges :

-

Handling corrosive thionyl chloride.

-

Potential side reactions with the allyl group under acidic conditions.

Halogenated Pyridine Intermediates for Late-Stage Amidation

Nucleophilic Aromatic Substitution (SNAr)

Substituting a halogen atom (e.g., chlorine) at position 3 of 2-fluoropyridine with an amide group via SNAr is feasible if the ring is sufficiently activated. Fluorine at position 2 exerts an electron-withdrawing effect, enhancing the reactivity of position 3 toward nucleophiles.

Procedure :

-

Synthesis of 3-Chloro-2-fluoropyridine : Achieved via chlorination of 2-fluoropyridine using POCl₃ or PCl₅.

-

Amidation : Reaction of 3-chloro-2-fluoropyridine with allylamine under high-temperature conditions (80–120°C) in a polar solvent (e.g., DMF or DMSO).

Example Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield* |

|---|---|---|---|---|

| Chlorination | POCl₃, reflux | 110°C | 6 h | 70% |

| Amidation | Allylamine, DMF, K₂CO₃ | 100°C | 12 h | 60–65% |

*Yields extrapolated from similar SNAr reactions in pyridine systems.

Advantages :

-

Avoids handling reactive acid chlorides.

-

Compatible with scalable industrial processes.

Challenges :

-

Requires harsh conditions for chlorination.

-

Competing side reactions at other ring positions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3-halo-2-fluoropyridines with allylamine offers a modern alternative. This method is highly selective for C–N bond formation under milder conditions.

Procedure :

-

Substrate Preparation : 3-Bromo-2-fluoropyridine synthesized via bromination of 2-fluoropyridine using N-bromosuccinimide (NBS).

-

Coupling : Reaction with allylamine using a Pd catalyst (e.g., Pd₂(dba)₃), a ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 80–100°C.

Example Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield* |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80°C | 4 h | 65% |

| Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100°C | 8 h | 70–75% |

*Yields inferred from analogous imidazo[1,2-a]pyridine syntheses.

Advantages :

-

High regioselectivity.

-

Functional group compatibility.

Challenges :

-

Cost of palladium catalysts.

-

Sensitivity to oxygen and moisture.

Microwave-Assisted Synthesis and Process Optimization

Recent advancements in microwave-assisted organic synthesis (MAOS) suggest potential for reducing reaction times and improving yields. For instance, cyclization steps in pyrido[1,2-a]pyrimidine systems achieved 20–30% higher yields under microwave irradiation compared to conventional heating. Adapting this to the target compound’s synthesis could involve:

-

Microwave-promoted amidation or coupling steps.

-

Rapid optimization of temperature-sensitive reactions.

Hypothetical Workflow :

-

Microwave-Amidation : Mixing 2-fluoropyridine-3-carboxylic acid with allylamine and a coupling agent (e.g., HATU) in DMF, irradiated at 100°C for 15 minutes.

-

Purification : Flash chromatography or recrystallization.

Anticipated Benefits :

Comparative Analysis of Synthetic Routes

The table below summarizes the feasibility of each method based on yield, scalability, and practicality:

| Method | Estimated Yield | Scalability | Cost | Practicality |

|---|---|---|---|---|

| Direct Amidation | 75–85% | High | Low | High |

| SNAr Amidation | 60–65% | Moderate | Low | Moderate |

| Buchwald-Hartwig Coupling | 70–75% | Low | High | Moderate |

| Microwave-Assisted | 80–90%* | High | Medium | High |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 2-position of the pyridine ring can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group and the carboxamide group.

Substitution Reactions: The compound can participate in substitution reactions at the pyridine ring and the prop-2-en-1-yl group.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include alkali metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. It is also used in studies of nucleophilic substitution reactions and other chemical transformations.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its fluorinated structure may enhance its interaction with biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

Industry: The compound is used in the development of new materials and agrochemicals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom at the 2-position of the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors. The carboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules. The prop-2-en-1-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are compared below based on substituent patterns, synthesis, and bioactivity:

Table 1: Comparison of Pyridine Carboxamide Derivatives

*Calculated based on molecular formula. †Inferred from structural similarity to STK122203 .

Key Observations

Substituent Effects on Synthesis :

- N,N-Diethyl-3-fluoropyridine-2-carboxamide (Compound 5) was synthesized via a Pd(II)-catalyzed reaction with a modest 33% yield . The lower yield may reflect challenges in introducing bulkier substituents (e.g., diethyl vs. propenyl).

- Fluorine substitution is common in analogs (e.g., STK122203) due to its electronegativity and ability to modulate binding interactions .

Bioactivity and Pharmacophore Models :

- STK122203, a fluorinated benzamide derivative with a thiazole ring, was identified as a BACE1 inhibitor through pharmacophore-based virtual screening. Its fluorine atom and thiazole group enhance target binding via hydrophobic and hydrogen-bonding interactions .

- The propenyl group in the target compound may similarly improve lipophilicity and membrane permeability compared to bulkier substituents (e.g., thiazolidin-3-yl in ).

Crystallographic and Structural Analysis :

- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of carboxamide derivatives, enabling precise determination of hydrogen-bonding patterns and molecular conformations .

- Analogs like those in exhibit complex hydrogen-bonding networks, which are critical for stabilizing crystal packing and influencing solubility .

Physicochemical and Functional Differences

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine in analogs like 5-chloro-indole carboxamide .

- Amide Substituents : The propenyl group in the target compound offers conformational flexibility, whereas rigid heterocycles (e.g., thiazole in STK122203) may restrict rotational freedom, impacting binding kinetics .

Biological Activity

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. The compound's structure incorporates a fluorine atom, which may enhance its biological activity compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an inhibitor of various enzymes and its anti-cancer properties.

Anticancer Activity

Recent studies have shown that derivatives of pyridine-based compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on cancer cell proliferation. A notable study reported that a related compound exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong antiproliferative effects .

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | MDA-MB-231 |

| Related Compound | EGFR-L858R/T790M | 0.442 | NSCLC (H1975) |

| Related Compound | MMP-2/MMP-9 | Not specified | Various |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the fluorine substitution enhances interaction with target proteins, potentially leading to increased binding affinity and selectivity.

Enzyme Inhibition

Studies have indicated that compounds with similar structures can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. Inhibition of MMPs can reduce tumor invasion and metastasis, suggesting a therapeutic avenue for compounds like this compound .

Case Studies

Several case studies have explored the pharmacological potential of pyridine derivatives:

- In Vivo Studies : A study involving oral administration of a related compound at doses up to 40 mg/kg demonstrated significant reductions in tumor size in mouse models, supporting the anticancer potential of pyridine derivatives .

- Safety Profiles : Toxicity assessments have shown that related compounds exhibit favorable safety profiles with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the pyridine-3-carboxylic acid core with a fluorine substituent at the 2-position via nucleophilic aromatic substitution (NAS) using KF or Selectfluor® under anhydrous conditions.

- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or HATU to facilitate amide bond formation with propargylamine (prop-2-en-1-amine).

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 ratio of acid to amine). Use inert atmosphere (N₂/Ar) to prevent oxidation of the propenyl group .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Characterization Techniques :

- NMR Spectroscopy : Compare H and C NMR shifts with structurally similar compounds (e.g., N-(3-Pyridyl)pivalamide, δH 8.5–7.5 ppm for pyridine protons) .

- HPLC-MS : Use a C18 column (MeCN/H₂O gradient) to confirm >95% purity. ESI-MS should show [M+H]⁺ at m/z ≈ 209.2 (calculated for C₉H₉FN₂O) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 57.14%, H: 4.32%, N: 13.33%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Analyze degradation via HPLC.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Pyridine carboxamides typically degrade above 200°C .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s electronic properties and reactivity?

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 2-fluoro group increases the pyridine ring’s electron deficiency, enhancing electrophilic substitution reactivity at the 4-position .

- Compare HOMO-LUMO gaps with non-fluorinated analogs to predict redox behavior .

Q. What structure-activity relationships (SAR) can be inferred for this compound in biological assays?

- SAR Strategy :

- Propenyl Group : Test analogs with varying alkyl chain lengths to evaluate hydrophobicity’s role in membrane permeability.

- Fluorine Position : Compare 2-fluoro vs. 4-fluoro isomers in enzyme inhibition assays (e.g., kinase targets). Fluorine at the 2-position may sterically hinder binding in certain active sites .

Q. How can molecular docking studies be designed to predict target binding modes?

- Protocol :

- Use AutoDock Vina to dock the compound into X-ray crystal structures of relevant receptors (e.g., kinase domains from PDB).

- Parameterize the fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) based on QM-derived ESP charges .

Q. How should contradictory bioactivity data from independent studies be resolved?

- Resolution Framework :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Use tools like Rosetta to model conformational flexibility that may explain divergent IC₅₀ values .

Q. What metabolic pathways are predicted for this compound, and how can metabolites be identified?

- Metabolite Profiling :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for hydroxylation at the propenyl group or pyridine ring oxidation.

- Computational Tools : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4-mediated N-dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.